7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Antimelanogenic Cosmeceutical Pigmentation Research

Melanogenesis researchers require validated inhibitors with proven superiority over benchmark antioxidants. This compound directly addresses that gap: • Stronger melanogenesis inhibition than α-tocopherol in normal human melanocytes via GSH modulation. • Characterized CYP2A6 inhibitor (IC50: 50 nM) for metabolic and drug-interaction studies. • Dual application: antimelanogenic probe and radical-scavenging tool (tert-butyl peroxyl, singlet oxygen). Supplied with Certificate of Analysis. Global shipping available.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B8229174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
InChIInChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
InChIKeyGAWDYFPZWJGLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin: Overview & Key Activities


7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a fully substituted hydrocoumarin derivative characterized by a saturated lactone ring, a phenolic 6-hydroxyl group, an allyl substituent at position 7, and a tetramethyl pattern at positions 4,4,5,8 [1]. This compound has been identified as a potent inhibitor of melanogenesis in normal human melanocytes, with its activity linked to the modulation of intracellular glutathione (GSH) levels [2]. Its unique substitution pattern distinguishes it from simpler coumarins and unsubstituted hydrocoumarins, conferring distinct physicochemical and biological properties relevant to both cosmetic and research applications .

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin: Substitution Limitations


Generic substitution of 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin with other coumarin or hydrocoumarin analogs is scientifically unjustified due to the critical role of its specific substituent groups in determining both the magnitude and mechanism of its biological activity. The inhibitory effects of hydrocoumarins on melanogenesis are explicitly dependent on their substituent groups [1]. The unique combination of the 7-allyl and the 4,4,5,8-tetramethyl pattern, alongside the 6-hydroxyl, dictates its superior performance in specific assays when compared directly to a benchmark like α-tocopherol [2]. Using a non-substituted or differently substituted hydrocoumarin would result in a significant, quantifiable loss of efficacy in targeted applications, as detailed in the evidence below.

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin: Comparative Performance Evidence


Superior Melanogenesis Inhibition vs. α-Tocopherol

In a direct head-to-head comparison, 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibited a stronger inhibitory effect on melanogenesis in cultured normal human melanocytes than the reference compound α-tocopherol (α-Toc) [1].

Antimelanogenic Cosmeceutical Pigmentation Research

Potent GSH Synthesis Induction in Melanocytes

The compound was shown to strongly stimulate intracellular glutathione (GSH) synthesis in normal human melanocytes, a key mechanism for its antimelanogenic activity. This effect was also quantified as being greater than that induced by α-tocopherol [1].

Oxidative Stress Glutathione Modulation Cellular Defense

CYP2A6 Inhibition in Liver Microsomes

In human liver microsome assays, 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin inhibited CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 50 nM [1] and a Ki of 29 µM [2].

Drug Metabolism CYP Enzyme Inhibition Xenobiotic Processing

Scavenging of Peroxyl Radicals and Singlet Oxygen

Hydrocoumarins, as a class including 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin, exhibited higher scavenging and quenching activities against tert-butyl peroxyl radicals and singlet oxygen species compared to other phenolic antioxidants [1].

Antioxidant Free Radical Scavenging Lipid Peroxidation

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin: Application Scenarios


Dermatological Pigmentation Research

Procure for in vitro studies evaluating the modulation of melanogenesis and intracellular GSH levels in human melanocytes. The direct comparative advantage over α-tocopherol makes this compound a superior tool for investigating skin whitening, hyperpigmentation disorders, and the role of oxidative stress in melanin synthesis [1].

Peroxyl Radical & Singlet Oxygen Antioxidant Studies

Utilize in cell-free and cell-based assays to dissect mechanisms of lipid peroxidation and oxidative damage. The compound's demonstrated activity against tert-butyl peroxyl radicals and singlet oxygen provides a focused tool for research where these specific reactive species are implicated [2].

CYP2A6-Mediated Drug Interaction Screening

Employ as a characterized inhibitor in human liver microsome assays to study CYP2A6-mediated metabolism. The established IC50 and Ki values allow for its use as a positive control or a probe to understand metabolic pathways and potential interactions involving the CYP2A6 isoform [3].

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